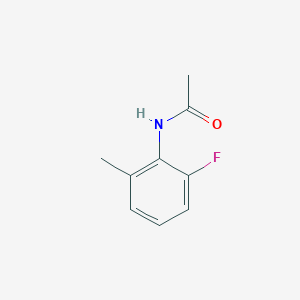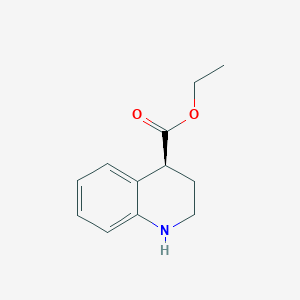
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is an organic compound known for its distinctive chemical structure and diverse reactivity. This compound, featuring a tetrahydroquinoline core, is an important building block in the synthesis of various biologically active molecules. Its stereochemistry (S-enantiomer) adds to its significance in medicinal chemistry, as the spatial arrangement can significantly influence its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate typically begins with readily available starting materials like substituted anilines and ethyl acetoacetate. A common synthetic route involves the following steps:
Cyclization: : The substituted aniline reacts with ethyl acetoacetate under acidic conditions, leading to the formation of the quinoline core.
Reduction: : The quinoline core undergoes catalytic hydrogenation, yielding the tetrahydroquinoline intermediate.
Esterification: : The final step involves esterifying the carboxylic acid with ethanol, producing the ethyl ester.
Industrial Production Methods
On an industrial scale, similar synthetic routes are employed but optimized for higher yields and cost efficiency. Catalysts and reaction conditions are fine-tuned to ensure consistency and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is involved in various chemical reactions, including:
Oxidation: : This compound can undergo oxidation to form quinolone derivatives.
Reduction: : Catalytic hydrogenation can further reduce the compound to more saturated analogs.
Substitution: : The nitrogen atom in the tetrahydroquinoline ring allows for substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Typical reagents used include:
Oxidizing agents: : such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : like palladium on carbon (Pd/C) for hydrogenation.
Substitution reagents: : including halogenating agents and organometallic reagents.
Major Products Formed
Oxidation: : leads to quinolone derivatives.
Reduction: : yields saturated tetrahydroquinoline analogs.
Substitution: : results in various functionalized tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate has a broad range of scientific research applications:
Chemistry: : Used as a key intermediate in the synthesis of complex organic molecules.
Biology: : Acts as a structural motif in the design of enzyme inhibitors and other bioactive compounds.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate in biological systems often involves:
Molecular Targets: : Interacting with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : Modulating key signaling pathways, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Compared to similar compounds, Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its stereochemistry and specific reactivity. Similar compounds include:
Quinolines: : Like 2-phenylquinoline.
Isoquinolines: : Such as 1-benzylisoquinoline.
Other tetrahydroquinoline derivatives: : Such as (R)-1,2,3,4-tetrahydroquinoline-4-carboxylate.
These compounds share the quinoline or isoquinoline core but differ in their substituents and stereochemistry, which results in varied biological activities and chemical reactivities.
Hope this helps! Any particular section you want to explore in more detail?
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
ethyl (4S)-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3/t10-/m0/s1 |
Clave InChI |
KAPGAOSLPHJFCS-JTQLQIEISA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CCNC2=CC=CC=C12 |
SMILES canónico |
CCOC(=O)C1CCNC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


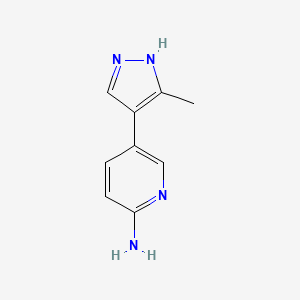
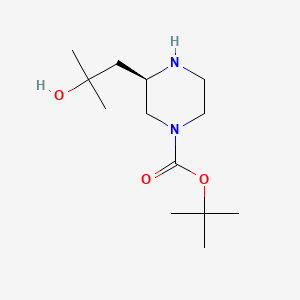


![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)
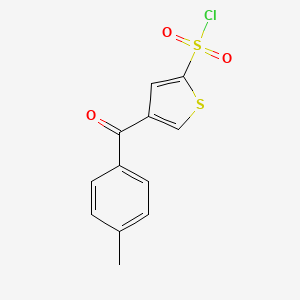
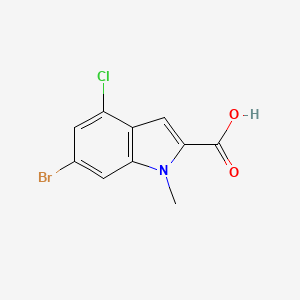
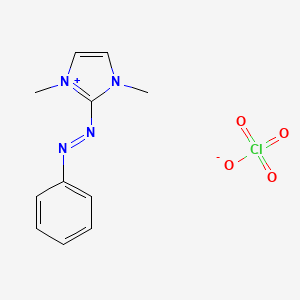
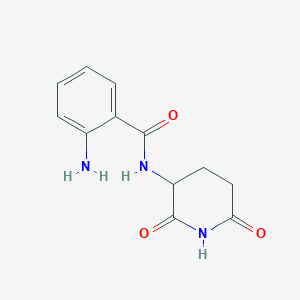
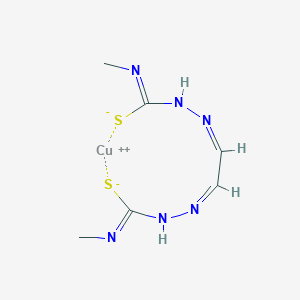
![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)

